4-Oxooxetane-2-carboxylic acid
Overview
Description
4-Oxooxetane-2-carboxylic acid is a chemical compound with the formula C4H4O4 . It has a molecular weight of 116.07 g/mol . This compound is used as a building block in copolymers, which are used as coating materials for medical devices .
Synthesis Analysis
The synthesis of oxazolines, which are similar to oxetanes, often involves the reaction of amino alcohols with carboxylic acids . This process typically involves a nucleophilic attack and an intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 4-Oxooxetane-2-carboxylic acid includes a total of 12 bonds. There are 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Oxooxetane-2-carboxylic acid include a molecular weight of 116.07216 g/mol and a chemical formula of C4H4O4 . It contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Bioisosteres in Medicinal Chemistry
4-Oxooxetane-2-carboxylic acid and its derivatives, such as oxetan-3-ol, are explored as potential bioisosteres for the carboxylic acid functional group in medicinal chemistry. Research suggests these compounds may serve as isosteric replacements for the carboxylic acid moiety, offering alternative physicochemical properties and biological activities (Lassalas et al., 2017).
Organic Synthesis and Catalysis
The utility of 4-oxooxetane-2-carboxylic acid extends to organic synthesis. Studies have shown its role in the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids, using catalysts such as 2-iodoxybenzenesulfonic acid, highlighting its versatility in chemical transformations (Uyanik et al., 2009).
Precursor in Polymer Synthesis
It serves as a chiral precursor in the preparation of functionalized racemic or optically active poly(malic acid) derivatives. This application is significant in the development of functionalized multimeric macromolecules, such as reactive polymers and macromolecular prodrugs (Leboucher-Durand et al., 1996).
Photoredox Catalysis
In photoredox catalysis, carboxylic acids like 4-oxooxetane-2-carboxylic acid are used as activation groups for radical Michael additions. This approach provides a platform for generating Michael donors without requiring organometallic activation, broadening the scope of conjugate addition strategies in synthetic chemistry (Chu et al., 2014).
Building Blocks in Organic Synthesis
The compound and its related structures find applications as building blocks in organic synthesis. They are particularly useful in the biotechnological preparation of oxo- and hydroxycarboxylic acids, providing new avenues for creating hydrophilic triazines, spiro-connected heterocycles, and other complex molecules (Aurich et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-oxooxetane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWZASRXNRBGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxooxetane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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